molecular formula C10H9BrN4O4 B14932017 5-bromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B14932017
M. Wt: 329.11 g/mol
InChI Key: VWBJBMBJSRQHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a complex organic compound that features a bromine atom, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, and electrophilic halogenating agents. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is unique due to the combination of its bromine atom, nitro group, and pyrazole ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H9BrN4O4

Molecular Weight

329.11 g/mol

IUPAC Name

5-bromo-N-[2-(4-nitropyrazol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C10H9BrN4O4/c11-9-2-1-8(19-9)10(16)12-3-4-14-6-7(5-13-14)15(17)18/h1-2,5-6H,3-4H2,(H,12,16)

InChI Key

VWBJBMBJSRQHMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.